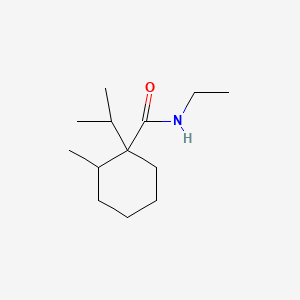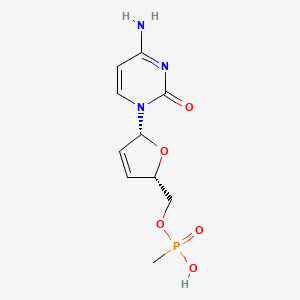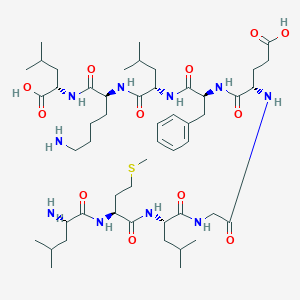
Unii-wqr5VS4yip
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) code “WQR5VS4YIP” is a specific substance or ingredient assigned by the Food and Drug Administration (FDA). The UNII code is a unique alphanumeric code that ensures the precise identification of substances based on scientific identity characteristics .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of this compound are not explicitly detailed in the available sources. industrial production methods typically involve standardized procedures to ensure the purity and consistency of the compound. These methods often include various chemical synthesis techniques, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
The compound “Unii-wqr5VS4yip” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Addition: This reaction involves the addition of atoms or groups to a molecule without the loss of any atom.
Elimination: This reaction involves the removal of atoms or groups from a molecule, resulting in the formation of a double or triple bond
Common reagents and conditions used in these reactions vary depending on the specific type of reaction. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
The compound “Unii-wqr5VS4yip” has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and analysis.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic effects or as a component in pharmaceutical formulations.
Industry: It may be used in industrial processes, such as the production of materials or chemicals
Mechanism of Action
The mechanism by which the compound “Unii-wqr5VS4yip” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins to modulate their activity .
Properties
CAS No. |
335242-17-6 |
|---|---|
Molecular Formula |
C51H86N10O12S |
Molecular Weight |
1063.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H86N10O12S/c1-29(2)23-34(53)44(65)56-37(20-22-74-9)48(69)58-38(24-30(3)4)45(66)54-28-42(62)55-36(18-19-43(63)64)47(68)60-40(27-33-15-11-10-12-16-33)50(71)59-39(25-31(5)6)49(70)57-35(17-13-14-21-52)46(67)61-41(51(72)73)26-32(7)8/h10-12,15-16,29-32,34-41H,13-14,17-28,52-53H2,1-9H3,(H,54,66)(H,55,62)(H,56,65)(H,57,70)(H,58,69)(H,59,71)(H,60,68)(H,61,67)(H,63,64)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
QQQHVQGUNWVPNE-PVEGFDORSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



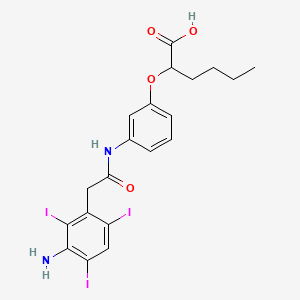
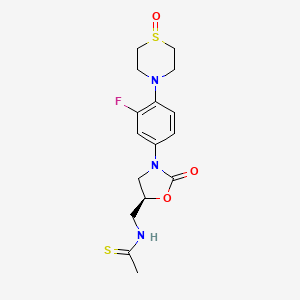
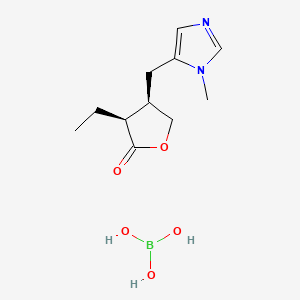
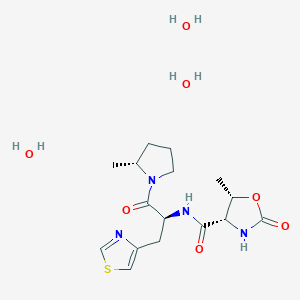
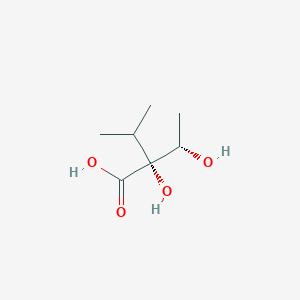
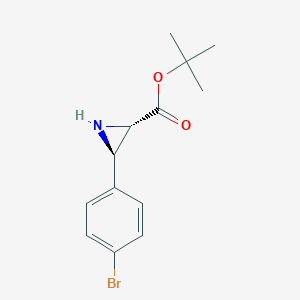
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
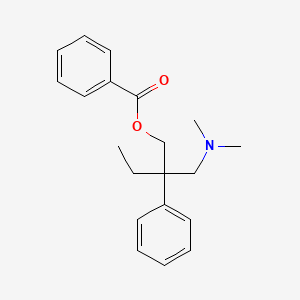

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

